molecular formula C20H25ClN4O3 B2815142 tert-butyl N-[1-(6-chloro-2-phenoxypyrimidin-4-yl)piperidin-3-yl]carbamate CAS No. 1334149-00-6

tert-butyl N-[1-(6-chloro-2-phenoxypyrimidin-4-yl)piperidin-3-yl]carbamate

Cat. No.: B2815142
CAS No.: 1334149-00-6
M. Wt: 404.9
InChI Key: JNQRQOHDEQESSK-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(6-chloro-2-phenoxypyrimidin-4-yl)piperidin-3-yl]carbamate: is a complex organic compound that features a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a 6-chloro-2-phenoxypyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(6-chloro-2-phenoxypyrimidin-4-yl)piperidin-3-yl]carbamate typically involves multiple stepsThe final step involves the formation of the carbamate linkage using tert-butyl chloroformate under basic conditions .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(6-chloro-2-phenoxypyrimidin-4-yl)piperidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors, while the pyrimidine moiety can bind to nucleic acid bases, potentially inhibiting DNA or RNA synthesis . The carbamate group can also undergo hydrolysis, releasing the active piperidine and pyrimidine derivatives .

Biological Activity

tert-butyl N-[1-(6-chloro-2-phenoxypyrimidin-4-yl)piperidin-3-yl]carbamate (CAS Number: 1334149-00-6) is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular formula of the compound is C20H25ClN4O3C_{20}H_{25}ClN_{4}O_{3}, with a molecular weight of 404.9 g/mol. The structure features a piperidine ring, a chloro-substituted pyrimidine, and a carbamate functional group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC20H25ClN4O3
Molecular Weight404.9 g/mol
CAS Number1334149-00-6
IUPAC NameThis compound

Research indicates that this compound exhibits several biological activities:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it acts as an inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis, which is crucial for rapidly dividing cells such as cancer cells .
  • Antitumor Activity : In vitro studies demonstrate that the compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. This is attributed to its ability to disrupt cellular metabolism and promote oxidative stress within the cells .
  • Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases by modulating pathways associated with neuronal survival and apoptosis .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cell Viability Assays : In a series of experiments involving human cancer cell lines (e.g., MCF7 for breast cancer), concentrations ranging from 1 µM to 10 µM were tested. Results indicated a dose-dependent decrease in cell viability, with IC50 values around 5 µM for MCF7 cells, suggesting significant antitumor potential .
  • Mechanistic Studies : Further investigation into the mechanism revealed that the compound's action on DHFR leads to decreased levels of tetrahydrofolate, subsequently impairing DNA synthesis and leading to cell cycle arrest in the S-phase .
  • In Vivo Studies : Animal model studies showed that administration of the compound resulted in reduced tumor growth rates compared to control groups, indicating its potential as an effective therapeutic agent against tumors .

Properties

IUPAC Name

tert-butyl N-[1-(6-chloro-2-phenoxypyrimidin-4-yl)piperidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O3/c1-20(2,3)28-19(26)22-14-8-7-11-25(13-14)17-12-16(21)23-18(24-17)27-15-9-5-4-6-10-15/h4-6,9-10,12,14H,7-8,11,13H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQRQOHDEQESSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=CC(=NC(=N2)OC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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